Navigating the Volatility: A Technical Guide to the Vapor Pressure of Tris(isopropylcyclopentadienyl)lanthanum for Advanced Deposition Processes
Navigating the Volatility: A Technical Guide to the Vapor Pressure of Tris(isopropylcyclopentadienyl)lanthanum for Advanced Deposition Processes
Abstract
This in-depth technical guide provides a comprehensive overview of the vapor pressure characteristics of Tris(isopropylcyclopentadienyl)lanthanum (La(iPrCp)₃), a critical organometallic precursor for the deposition of high-quality lanthanum-containing thin films via Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD). While a complete, publicly available vapor pressure curve is not widely documented, this guide synthesizes the available data, outlines the established methodologies for its determination, and explains the profound implications of its thermal properties on process design and film growth. This document is intended for researchers, process engineers, and materials scientists engaged in the development of advanced semiconductor devices and other applications leveraging lanthanum-based materials.
Introduction: The Critical Role of Precursor Volatility in Modern Electronics
The relentless scaling of semiconductor devices has necessitated the integration of novel materials with tailored electronic properties. Lanthanum oxide (La₂O₃) and its derivatives have emerged as promising high-k dielectric materials, crucial for manufacturing next-generation transistors and memory components. The successful deposition of these thin films is critically dependent on the physical properties of the chemical precursors used, among which vapor pressure stands as a paramount parameter.
Tris(isopropylcyclopentadienyl)lanthanum (La(iPrCp)₃) is a widely utilized liquid precursor favored for its thermal properties that lend themselves to controlled vapor delivery in ALD and CVD processes.[1][2] Understanding its vapor pressure is not merely an academic exercise; it is the cornerstone of designing a reproducible and stable deposition process, directly influencing precursor delivery rates, film growth rates, and ultimately, device performance.
This guide will delve into the theoretical underpinnings of vapor pressure, present the known data for La(iPrCp)₃, detail the experimental techniques for its measurement, and provide a workflow for characterizing this essential property.
Theoretical Framework: Understanding Vapor Pressure
Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature in a closed system. For a CVD or ALD precursor, this property dictates the concentration of the molecule in the gas phase that can be delivered to the reactor.
The relationship between vapor pressure and temperature is non-linear and is most commonly described by the Clausius-Clapeyron equation or, more empirically, by the Antoine equation :
log₁₀(P) = A - (B / (T + C))
Where:
-
P is the vapor pressure
-
T is the temperature
-
A, B, and C are the Antoine coefficients, which are substance-specific constants determined experimentally.
A higher vapor pressure at a lower temperature signifies greater volatility, which is often a desirable trait for ALD/CVD precursors, as it allows for lower delivery temperatures, minimizing the risk of thermal decomposition before the precursor reaches the substrate.
Vapor Pressure of Tris(isopropylcyclopentadienyl)lanthanum: Known Data and Implications
While a comprehensive set of Antoine equation parameters for La(iPrCp)₃ is not available in open literature, a critical data point has been reported.
A study utilizing in-situ infrared spectroscopy during La₂O₃ ALD reported a vapor pressure of 17 Pa (0.13 Torr) at a bubbler temperature of 135 °C .[3] This specific value is instrumental for process engineers in setting up their deposition systems.
Table 1: Key Thermal Properties of Tris(isopropylcyclopentadienyl)lanthanum
| Property | Value | Source(s) |
| Chemical Formula | C₂₄H₃₃La | [4][5] |
| Molecular Weight | 460.43 g/mol | [6] |
| Appearance | Colorless to pale yellow liquid | [7] |
| Reported Vapor Pressure | 17 Pa (0.13 Torr) @ 135 °C | [3] |
| Boiling Point | 180-195 °C (Pressure not specified) | [8] |
Implications for ALD/CVD Processes:
The vapor pressure of 17 Pa at 135 °C indicates that La(iPrCp)₃ is a relatively low-volatility precursor. This has several practical consequences:
-
Heated Delivery Systems: To achieve a sufficient and stable precursor flux into the reactor, the bubbler, valves, and gas lines must be heated to and maintained at a precise temperature (e.g., 130-140 °C) to prevent condensation.[3]
-
Process Window: The thermal stability of the precursor must be considered in conjunction with its vapor pressure. La(iPrCp)₃ has been noted to have a limited ALD window, with thermal decomposition becoming a factor at temperatures above 225 °C in some processes.[1][9] Therefore, the bubbler temperature must be high enough for adequate vaporization but low enough to prevent premature decomposition.
-
Carrier Gas Flow: The precursor vapor is typically transported into the deposition chamber by an inert carrier gas (e.g., Ar or N₂). The combination of the precursor's vapor pressure at the bubbler temperature and the carrier gas flow rate determines the ultimate delivery rate to the substrate.
Experimental Determination of the Vapor Pressure Curve
For novel or proprietary precursors where data is unavailable, researchers must determine the vapor pressure curve experimentally. Thermogravimetric Analysis (TGA) and specialized vapor pressure measurement apparatus are the primary tools.[10][11]
Thermogravimetric Analysis (TGA) for Thermal Stability and Volatility
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is a foundational technique for characterizing ALD/CVD precursors.
Protocol for TGA of La(iPrCp)₃:
-
Sample Preparation: Due to its air and moisture sensitivity, the precursor must be handled in an inert atmosphere (e.g., a glovebox).
-
Instrument Setup: Place a small, precise amount of the La(iPrCp)₃ liquid (typically 1-5 mg) into a TGA crucible.
-
Analysis Conditions:
-
Atmosphere: High-purity Nitrogen (N₂) or Argon (Ar) at a constant flow rate.
-
Heating Program: A linear temperature ramp (e.g., 10 °C/min) from ambient to a temperature beyond its boiling point (e.g., 300-400 °C).
-
-
Data Interpretation: The resulting TGA curve plots mass loss versus temperature. A smooth, single-step mass loss that approaches 100% loss indicates a clean volatilization process. A significant residual mass suggests thermal decomposition. The temperature at which significant mass loss begins provides an indication of its volatility.
Direct Vapor Pressure Measurement: The Knudsen Effusion Method
For accurately measuring low vapor pressures (typically < 100 Pa), the Knudsen effusion method is a well-established technique.[12] It relates the rate of mass loss of a substance effusing through a small orifice into a vacuum to its vapor pressure.
Experimental Protocol for Knudsen Effusion:
-
Cell Loading: In an inert atmosphere, a precisely weighed amount of La(iPrCp)₃ is loaded into a Knudsen cell, which is a small container with a well-defined, small orifice in its lid.
-
System Setup: The cell is placed inside a high-vacuum chamber and suspended from a highly sensitive microbalance.
-
Evacuation: The chamber is evacuated to a pressure where the mean free path of the molecules is larger than the orifice diameter.
-
Isothermal Heating: The cell is heated to a stable, precise temperature (T).
-
Mass Loss Measurement: As the precursor effuses through the orifice, the microbalance records the rate of mass loss ( dm/dt ).
-
Vapor Pressure Calculation: The vapor pressure (P) at temperature T is calculated using the Knudsen equation: P = ( dm/dt ) * (1/A) * sqrt(2πRT/M) Where:
-
A is the area of the orifice
-
R is the ideal gas constant
-
M is the molar mass of the precursor
-
-
Data Collection: Steps 4-6 are repeated at various temperatures to generate a series of P vs. T data points.
-
Curve Fitting: The collected data are then plotted (e.g., log(P) vs. 1/T) and fit to the Antoine or a similar equation to determine the constants and thus the full vapor pressure curve.
Conclusion and Future Outlook
The vapor pressure of Tris(isopropylcyclopentadienyl)lanthanum is a fundamental parameter that governs its application in advanced ALD and CVD processes. While a single, reliable data point of 17 Pa at 135 °C provides a critical anchor for process design, the lack of a complete, published vapor pressure curve highlights the need for further characterization.
By employing established techniques such as thermogravimetric analysis and the Knudsen effusion method, researchers and chemical suppliers can generate the necessary data to refine deposition processes. A thorough understanding and precise control of precursor volatility, as outlined in this guide, are indispensable for the continued innovation in high-k dielectrics and the future of electronic devices. The self-validating nature of these protocols, from inert handling to systematic data collection and fitting, ensures the generation of trustworthy and authoritative data essential for scientific and industrial progress.
References
- Experimental Investigation Of Thermodynamic Properties Of Organometallic Compounds. (n.d.).
-
Holme, T. P., & Gordon, R. G. (2018). In situ infrared spectroscopy during La₂O₃ ALD using La(iPrCp)₃ and H₂O. Journal of Vacuum Science & Technology A, 36(3), 031513. [Link]
-
Tri Chemical Laboratories Inc. (n.d.). List of Products. Retrieved from [Link]
-
lkchem. (n.d.). Semiconductor Precursor Materials. Retrieved from [Link]
- Shen, H., et al. (2015). Preparation of lanthanum-containing precursors and deposition of lanthanum-containing films. U.S. Patent 9,099,301 B1. Issued August 4, 2015.
- (2024). High purity La (iPrCp) 3 Preparation method and application thereof.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 19035335, Tris(isopropylcyclopentadienyl) lanthanum. Retrieved from [Link].
-
FILAB. (n.d.). Saturation vapor pressure measurement by TGA in the laboratory. Retrieved from [Link]
- Hikal, W. M., & Parrish, D. A. (2014). Estimating Ambient Vapor Pressures of Low Volatility Explosives by Rising-Temperature Thermogravimetry. Propellants, Explosives, Pyrotechnics, 39(4), 599-603.
-
Ereztech. (n.d.). Tris(isopropylcyclopentadienyl)lanthanum(III). Retrieved from [Link]
- Shen, H., et al. (2013). Preparation of lanthanide-containing precursors and deposition of lanthanide-containing films. U.S. Patent 8,507,905 B2. Issued August 13, 2013.
- Kim, H., et al. (2016). Properties of lanthanum oxide thin films deposited by cyclic chemical vapor deposition using tris (isopropyl-cyclopentadienyl) lanthanum precursor. Journal of Vacuum Science & Technology A, 34(1), 01A139.
- Martis, V. (2021, May 13). Experimental Methods for Measuring Vapor Pressures of Chemical Substances [Webinar]. Surface Measurement Systems.
Sources
- 1. US9099301B1 - Preparation of lanthanum-containing precursors and deposition of lanthanum-containing films - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. In situ infrared spectroscopy during La2O3 ALD using La(iPrCp)3 and H2O - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Tris(isopropylcyclopentadienyl) lanthanum | C24H33La | CID 19035335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Tris(isopropylcyclopentadienyl)lanthanum(III) | La(iPrCp)3 | C24H33La - Ereztech [ereztech.com]
- 7. 사업소개반도체 프리커서 소재 – lkchem [lkchem.co.kr]
- 8. 68959-87-5 CAS MSDS (TRIS(I-PROPYLCYCLOPENTADIENYL)LANTHANUM) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. US8507905B2 - Preparation of lanthanide-containing precursors and deposition of lanthanide-containing films - Google Patents [patents.google.com]
- 10. filab.fr [filab.fr]
- 11. energetics.chm.uri.edu [energetics.chm.uri.edu]
- 12. youtube.com [youtube.com]
